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Methyl 2-amino-5-bromo-4-isopropylbenzoate

Cat. No.: B1593334
CAS No.: 1000018-13-2
M. Wt: 272.14 g/mol
InChI Key: DXRFEGRLPOBRKX-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Modern Organic Synthesis

Substituted benzoate esters are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of complex organic molecules. Their utility stems from the reactivity of the ester and the diverse functionalities that can be incorporated onto the benzene (B151609) ring. These functional groups can be strategically manipulated through a variety of well-established and novel chemical transformations.

In the realm of medicinal chemistry and drug discovery, substituted benzoate esters are instrumental in constructing the core structures of numerous therapeutic agents. nih.gov The ester group can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore, or can participate in reactions to form amides and other derivatives. researchgate.net Furthermore, substituents on the aromatic ring, such as halogens, amines, and alkyl groups, provide handles for cross-coupling reactions, allowing for the construction of intricate molecular architectures. crimsonpublishers.com This versatility makes them indispensable in creating libraries of compounds for high-throughput screening and in the rational design of new drugs. ed.ac.uk

Beyond pharmaceuticals, these esters are crucial in the development of agrochemicals, such as herbicides and pesticides, and in material science for the synthesis of dyes and polymers with specific properties. myskinrecipes.com The ability to fine-tune the electronic and steric properties of the molecule by varying the substitution pattern on the benzoate ring allows for the precise tailoring of the final product's function.

Rationale for Investigating Methyl 2-amino-5-bromo-4-isopropylbenzoate as a Versatile Synthetic Building Block

This compound is a strategically designed molecule that embodies the principles of a versatile synthetic building block. Its structure incorporates a unique combination of functional groups that can be selectively addressed to build molecular complexity.

The key features that underscore its synthetic utility are:

Orthogonally Reactive Sites: The presence of an amino group, a bromo substituent, and a methyl ester provides three distinct points for chemical modification. The amino group can undergo a variety of reactions, including acylation and diazotization, while the bromine atom is a prime candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. myskinrecipes.com The methyl ester can be hydrolyzed or converted into other functional groups. This orthogonality allows for a stepwise and controlled elaboration of the molecular scaffold.

Steric and Electronic Influence: The isopropyl group, a bulky alkyl substituent, exerts a significant steric and electronic influence on the aromatic ring. This can direct the regioselectivity of subsequent reactions and can also enhance the lipophilicity of derivative compounds, a property often desirable in bioactive molecules to improve membrane permeability. myskinrecipes.com

Precursor to Heterocyclic Systems: The ortho-amino benzoate substructure is a well-known precursor for the synthesis of various heterocyclic systems, such as benzothiazines, through cyclization reactions. nih.govnih.govresearchgate.net

The strategic placement of these functional groups makes this compound a highly valuable starting material for the synthesis of a diverse range of target molecules, particularly in the fields of medicinal and agricultural chemistry.

Overview of Current Research Landscape and Academic Significance

The academic and industrial interest in this compound is primarily driven by its potential as an intermediate in the synthesis of high-value, biologically active compounds. Research efforts are focused on leveraging its unique structural features to access novel chemical space.

A significant area of application is in the development of kinase inhibitors, a major class of drugs used in oncology and for the treatment of inflammatory diseases. ed.ac.ukepo.org The scaffold provided by this compound is suitable for elaboration into complex structures that can bind to the active sites of various kinases. epo.org For instance, the amino and bromo groups can be used as anchor points to introduce different substituents that can interact with specific amino acid residues in the kinase domain.

Furthermore, its role as a precursor to benzothiazine derivatives highlights its importance in the synthesis of this class of heterocyclic compounds, which are known to possess a wide range of biological activities. nih.govnih.govresearchgate.net The ability to readily synthesize substituted benzothiazines from this starting material opens up avenues for the discovery of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B1593334 Methyl 2-amino-5-bromo-4-isopropylbenzoate CAS No. 1000018-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromo-4-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRFEGRLPOBRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650009
Record name Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-13-2
Record name Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Amino 5 Bromo 4 Isopropylbenzoate

Established Reaction Pathways and Precursor Derivations

A common and established route to Methyl 2-amino-5-bromo-4-isopropylbenzoate involves a multi-step synthesis starting from readily available precursors. A logical synthetic pathway commences with a suitably substituted benzene (B151609) ring, followed by the sequential introduction of the required functional groups.

One plausible pathway begins with the synthesis of 2-Amino-4-isopropylbenzoic acid . This intermediate can be prepared through various methods, including the Friedel-Crafts alkylation of an aminobenzoic acid derivative or the functionalization of an isopropyl-substituted aromatic compound. For instance, 4-isopropylbenzoic acid can be nitrated at the 2-position, followed by reduction of the nitro group to an amine, yielding 2-amino-4-isopropylbenzoic acid. rsc.org

Once 2-Amino-4-isopropylbenzoic acid is obtained, the next step is esterification to form Methyl 2-amino-4-isopropylbenzoate . This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org

The final step in this established pathway is the regioselective bromination of Methyl 2-amino-4-isopropylbenzoate to yield the target compound. The directing effects of the amino and isopropyl groups on the aromatic ring are crucial for achieving the desired substitution pattern. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The isopropyl group is also an activating, ortho-, para-director. In this case, the position para to the amino group is occupied by the isopropyl group, and the desired bromination occurs at the position ortho to the amino group and meta to the isopropyl group. Reagents such as N-Bromosuccinimide (NBS) are commonly used for such brominations as they offer milder reaction conditions and improved selectivity compared to elemental bromine. organic-chemistry.org

A summary of a potential established reaction pathway is presented in the table below:

StepReactantReagent(s)ProductReaction Type
14-Isopropylbenzoic acidHNO₃, H₂SO₄4-Isopropyl-2-nitrobenzoic acidNitration
24-Isopropyl-2-nitrobenzoic acidH₂, Pd/C2-Amino-4-isopropylbenzoic acidReduction
32-Amino-4-isopropylbenzoic acidCH₃OH, H₂SO₄Methyl 2-amino-4-isopropylbenzoateFischer Esterification
4Methyl 2-amino-4-isopropylbenzoateN-Bromosuccinimide (NBS)This compoundElectrophilic Bromination

Development of Novel and Efficient Synthetic Routes

Recent advancements in organic synthesis have paved the way for more efficient and novel routes to complex molecules like this compound.

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and ruthenium, have emerged as powerful tools for the direct functionalization of C-H bonds. researchgate.netbath.ac.uk These methods offer the potential for more atom-economical and step-efficient syntheses.

A conceivable novel approach could involve the direct C-H bromination of a pre-formed Methyl 2-amino-4-isopropylbenzoate precursor. Palladium-catalyzed meta-C-H bromination of aniline (B41778) derivatives has been reported, which could potentially be adapted to achieve the desired regioselectivity, overcoming the inherent ortho/para directing effects of the amino group. rsc.orgnih.gov

Alternatively, a direct C-H arylation approach could be envisioned, where a simpler bromo-aniline derivative is coupled with an appropriate isopropyl-containing fragment. However, controlling the regioselectivity of such reactions on a polysubstituted ring remains a significant challenge. nih.gov

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the formation of carbonyl compounds. researchgate.netresearchgate.netrsc.org A potential synthetic strategy for this compound could involve the carbonylation of a suitable aryl halide precursor.

For instance, a di-haloaniline derivative, such as 2,5-dibromo-4-isopropylaniline, could undergo a palladium-catalyzed monocarbonylation reaction in the presence of methanol. This would selectively convert one of the bromo groups into a methyl ester, yielding the target compound. The challenge in this approach lies in achieving selective monocarbonylation over dicarbonylation.

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov For the synthesis of this compound, several green chemistry considerations can be applied.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. Transition metal-catalyzed C-H activation and direct arylation reactions are inherently more atom-economical than classical methods that require pre-functionalized substrates.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using ionic liquids or water as solvents where possible, and employing less toxic brominating agents like NBS instead of elemental bromine. organic-chemistry.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. The use of transition metal catalysts and organocatalysts aligns with this principle. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. nih.gov

While this compound itself is not chiral, the development of asymmetric methods for the synthesis of its chiral derivatives is an area of potential research interest, particularly for pharmaceutical applications. If a chiral center were to be introduced, for example, by replacing the isopropyl group with a chiral substituent, asymmetric synthesis strategies would be crucial. nih.govyoutube.comims.ac.jpyoutube.com

Methods for asymmetric synthesis could include the use of chiral catalysts, chiral auxiliaries, or chiral substrates. For instance, an asymmetric Friedel-Crafts alkylation to introduce a chiral side chain onto the aromatic ring could be a viable approach.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product in any synthetic process. For the synthesis of this compound, key parameters for each step of the proposed established pathway would need to be carefully controlled.

A table summarizing key optimization parameters is provided below:

Reaction StepKey Parameters to OptimizePotential Impact on Yield and Selectivity
Nitration - Temperature- Concentration of acids- Reaction time- Controlling temperature is crucial to prevent over-nitration and side reactions.- The ratio of nitric to sulfuric acid affects the formation of the nitronium ion and thus the reaction rate.
Reduction - Catalyst type and loading (e.g., Pd/C)- Hydrogen pressure- Solvent- The choice of catalyst can influence the efficiency and completeness of the reduction.- Optimizing hydrogen pressure and temperature can reduce reaction time and minimize side products.
Fischer Esterification - Molar ratio of alcohol to acid- Catalyst concentration- Removal of water- Using an excess of methanol can shift the equilibrium towards the product side.- Efficient removal of water byproduct drives the reaction to completion.
Bromination - Choice of brominating agent (e.g., NBS vs. Br₂)- Solvent- Temperature- Presence of a catalyst- NBS often provides higher regioselectivity and milder conditions than Br₂. organic-chemistry.org- The solvent can influence the reactivity of the brominating agent.- Low temperatures can help to control the exothermic reaction and improve selectivity.

Chemical Transformations and Reactivity Profiling of Methyl 2 Amino 5 Bromo 4 Isopropylbenzoate

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of Methyl 2-amino-5-bromo-4-isopropylbenzoate contains three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and bromo (-Br) groups, in addition to the methyl carboxylate (-COOCH₃) group. The outcome of EAS reactions is determined by the directing effects and the relative activating or deactivating nature of these substituents. libretexts.org

Directing Effects:

Amino Group (-NH₂): A strongly activating ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

Isopropyl Group (-CH(CH₃)₂): A weakly activating ortho-, para-director through an inductive effect. libretexts.org

Bromo Group (-Br): A deactivating ortho-, para-director. libretexts.org

Methyl Carboxylate Group (-COOCH₃): A deactivating meta-director.

The positions on the ring are influenced as follows:

Position 3: Ortho to the amino and ester groups, meta to the isopropyl and bromo groups.

Position 6: Ortho to the bromo group, meta to the amino and ester groups, and para to the isopropyl group.

The powerful activating and directing effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. Since position 5 is already occupied by bromine, electrophilic attack is most likely to be directed toward position 3. However, this position is sterically hindered by the adjacent isopropyl group at position 4 and the methyl ester at position 2. Position 6 is less activated, being meta to the amino group, but is sterically more accessible.

Therefore, electrophilic aromatic substitution reactions, such as nitration or further halogenation, would be expected to proceed slowly and may yield a mixture of products, with a potential preference for substitution at the less hindered position 6, despite the weaker electronic activation at that site compared to position 3. nih.govlibretexts.org The specific reaction conditions, particularly the nature of the electrophile and the catalyst used, would significantly influence the regiochemical outcome. masterorganicchemistry.comlumenlearning.com

Nucleophilic Substitution and Ester Hydrolysis Reactions at the Carboxylate Moiety

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution. The most common reaction of this type is hydrolysis, which converts the ester into a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, followed by an acidic workup, will yield 2-amino-5-bromo-4-isopropylbenzoic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group.

Acid-Catalyzed Hydrolysis: Heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water will also produce the corresponding carboxylic acid. This is a reversible process, and the equilibrium is driven towards the products by using a large excess of water.

Beyond hydrolysis, the ester can react with other nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amide (ammonolysis), and reaction with alcohols in the presence of an acid or base catalyst can result in transesterification.

Directed Ortho-Metalation and Related Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. baranlab.org This intermediate can then be quenched with various electrophiles. organic-chemistry.org

In this compound, several groups can potentially direct metalation:

Amino Group: A primary amine is generally a poor DMG. However, it can be converted into a more effective directing group, such as an N-Boc carbamate (B1207046) or an N-silyl amine, which are excellent DMGs. organic-chemistry.org An appropriately protected amino group would strongly direct lithiation to position 3.

Ester Group: The carboxylate group can also function as a DMG, directing metalation to position 3.

Bromo Group: Halogens, including bromine, can act as DMGs, particularly with bases like lithium diisopropylamide (LDA). nih.gov A bromo-directed metalation would occur at position 6.

The competition between these directing groups makes the outcome complex. However, by choosing the appropriate base and potentially protecting the amino group, selective metalation can be achieved. For instance, converting the amino group to an N-pivaloyl amide (-NHCOtBu), a very strong DMG, would likely lead to exclusive lithiation at position 3, overcoming the directing effects of the other substituents. baranlab.orguwindsor.ca The resulting aryllithium species at C-3 could then react with electrophiles such as aldehydes, ketones, or silyl (B83357) halides to introduce new functional groups.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond at position 5 is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The aryl bromide of this compound can be readily coupled with a wide range of aryl, heteroaryl, alkyl, or alkenyl boronic acids or their corresponding esters. nih.govrsc.org The presence of the unprotected ortho-amino group is generally well-tolerated under modern Suzuki coupling conditions. nih.gov

The reaction is typically performed in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with potentially challenging substrates like ortho-aminoaryl halides. rsc.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts (e.g., CataXCium A Pd G3) libretexts.orgnih.gov
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃
Solvent Toluene, Dioxane, THF, DMF, Water/Organic mixtures

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters (Alkyl-B(pin)) |

This reaction allows for the introduction of diverse substituents at position 5, providing a powerful tool for structural diversification.

The Sonogashira coupling reaction is used to form a C-C bond between an aryl halide and a terminal alkyne. researchgate.net This reaction is co-catalyzed by palladium and copper(I) salts and is performed in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. rsc.orgchemrxiv.org

Applying this reaction to this compound would replace the bromine atom with an alkynyl group (–C≡C-R). The reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for this substrate.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Component Examples
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base/Solvent Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)

| Alkyne Reagent | Terminal alkynes (H-C≡C-R) |

This method provides a direct route to arylalkyne derivatives, which are valuable precursors for further synthetic transformations.

Other important palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, can also be employed.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. youtube.com The organozinc reagents are more reactive than organoborons but are known to be compatible with ester functional groups. youtube.comrsc.org This makes the Negishi coupling a viable option for functionalizing this compound.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) to couple with the aryl bromide. nih.gov These reactions are highly versatile and tolerate a wide array of functional groups, including amines and esters. nih.govyoutube.com The main drawback is the toxicity of the tin byproducts.

Table 3: Overview of Negishi and Stille Coupling Reactions

Coupling Reaction Organometallic Reagent Key Features
Negishi Organozinc (R-ZnX) High reactivity; good functional group tolerance (esters, etc.). youtube.com

| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance; mild conditions; toxic tin byproducts. nih.gov |

These coupling methodologies collectively offer a comprehensive toolkit for modifying the structure of this compound at the C-5 position, enabling the synthesis of a vast library of complex derivatives.

Heck Reaction Pathways

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org For this compound, the presence of a bromo substituent on the aromatic ring makes it a suitable substrate for this transformation. The reaction facilitates the introduction of various alkenyl groups at the C-5 position, leading to a diverse array of substituted aniline (B41778) derivatives.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate. libretexts.orgyoutube.com This is followed by the migratory insertion of an alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a hydridopalladium(II) species. youtube.com The catalytic cycle is completed by the reductive elimination of HBr, often facilitated by a base, which regenerates the active Pd(0) catalyst. youtube.comresearchgate.net

The efficiency and outcome of the Heck reaction with this compound are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. The electron-donating nature of the amino and isopropyl groups can increase the electron density of the aryl bromide, potentially affecting the rate of oxidative addition.

Table 1: Typical Conditions for Heck Reaction of Aryl Bromides

Component Example Role/Function Reference
Palladium Source Palladium(II) acetate (B1210297) (Pd(OAc)₂) Pre-catalyst, forms active Pd(0) in situ wikipedia.orglibretexts.org
Ligand Triphenylphosphine (PPh₃), Tri-tert-butylphosphine Stabilizes the Pd catalyst, influences reactivity wikipedia.orgresearchgate.net
Base Triethylamine (TEA), Potassium carbonate (K₂CO₃) Neutralizes HBr formed, regenerates Pd(0) catalyst wikipedia.orglibretexts.org
Alkene Styrene, Acrylates Coupling partner to be arylated wikipedia.orgorganic-chemistry.org

| Solvent | Toluene, Dimethylformamide (DMF) | Solubilizes reactants and catalyst | libretexts.org |

The reaction of this compound with an alkene, such as ethyl acrylate, would yield a derivative of cinnamic acid ester, a valuable scaffold in medicinal chemistry. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond (typically trans) are key considerations in these synthetic pathways. organic-chemistry.org

Amination Reactions Involving the Amino Group

While the bromo substituent of this compound is reactive in cross-coupling, the primary amino group can also participate in C-N bond formation, most notably through the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction allows for the coupling of the aniline derivative with aryl halides or triflates, leading to the synthesis of diarylamines or N-aryl carbazoles. rug.nl This transformation is a powerful tool for constructing complex molecular architectures from simple precursors. numberanalytics.com

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to the Pd(0) catalyst. wikipedia.orgnumberanalytics.com The resulting Pd(II) complex then coordinates with the amine (in this case, this compound). In the presence of a strong base, the amine is deprotonated to form an amido complex. beilstein-journals.org The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst. numberanalytics.com

The success of this reaction is highly dependent on the ligand system employed. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required to facilitate the reductive elimination step, which can be the rate-limiting step of the cycle. rug.nlmit.edu

Table 2: Key Components for Buchwald-Hartwig Amination

Component Example Purpose Reference
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst beilstein-journals.orgbeilstein-journals.org
Ligand XPhos, SPhos, BINAP Facilitates oxidative addition and reductive elimination rug.nlmit.edu
Base Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃) Deprotonates the amine, facilitates catalyst turnover beilstein-journals.orgbeilstein-journals.org
Aryl Halide/Triflate Bromobenzene, 4-Chlorotoluene Electrophilic coupling partner wikipedia.orgrug.nl

| Solvent | Toluene, Dioxane | Reaction medium | libretexts.orgbeilstein-journals.org |

Coupling this compound with an aryl halide like 4-bromoanisole (B123540) would yield a complex diarylamine, demonstrating the reaction's utility in building molecules with multiple functional and structural motifs.

Reductive amination is a versatile method for the N-alkylation of primary amines. rsc.orgmasterorganicchemistry.com The amino group of this compound can act as a nucleophile, reacting with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgbohrium.com This two-step, one-pot procedure is a highly effective method for introducing alkyl substituents onto the nitrogen atom. rsc.org

A variety of reducing agents can be employed, with their choice depending on the pH stability of the reactants and the reactivity of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they are mild enough to not reduce the aldehyde or ketone starting material but are effective at reducing the protonated imine intermediate. masterorganicchemistry.com

Table 3: Common Reagents for Reductive Amination of Anilines

Component Example Function Reference
Carbonyl Compound Butyraldehyde, Cyclohexanone Provides the alkyl group to be added rsc.orgorganic-chemistry.org
Reducing Agent NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C Reduces the intermediate iminium ion/imine rsc.orgmasterorganicchemistry.com
Solvent Dichloromethane (DCM), Methanol (B129727) (MeOH) Reaction medium organic-chemistry.org

| Acid Catalyst (optional) | Acetic Acid | Catalyzes imine formation | bohrium.com |

For example, reacting this compound with acetone, followed by reduction, would yield the N-isopropyl derivative. This strategy provides a straightforward route to a wide range of N-substituted derivatives.

Derivatization Strategies of the Amino Group (e.g., Amide Formation, Cyclization)

The primary amino group of this compound is a key functional handle for a variety of derivatization reactions, including amide formation and cyclization, which are fundamental in medicinal chemistry.

Amide Formation: The nucleophilic amino group readily reacts with various acylating agents, such as acyl chlorides or anhydrides, to form stable amide bonds. rsc.org This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to scavenge the acid byproduct (e.g., HCl). This straightforward acylation is a common strategy for modifying the electronic and steric properties of the molecule and for introducing new functional groups. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. Biocatalytic methods using N-acyl transferases are also emerging as green alternatives for amide bond formation with aniline derivatives. rsc.org

Cyclization: The ortho-amino benzoate (B1203000) structure of the molecule makes it an excellent precursor for the synthesis of heterocyclic systems, particularly quinazolinones. nih.gov These bicyclic structures are prevalent in many biologically active compounds. nih.gov The synthesis typically involves a two-step sequence: first, acylation of the amino group, followed by a cyclization-dehydration reaction. For example, reacting this compound with an acyl chloride followed by heating with a dehydrating agent or treatment with a base can induce cyclization to form a 2,3-disubstituted 6-bromo-7-isopropyl-4(3H)-quinazolinone. An alternative one-pot method involves reacting the aminobenzoate with an amide or nitrile under catalytic conditions. organic-chemistry.org

Table 4: Derivatization Reactions of the Amino Group

Reaction Type Reagents Product Type Reference
Amide Formation Acetyl chloride, Acetic anhydride (B1165640), Triethylamine N-acylated aniline rsc.org

| Cyclization to Quinazolinone | 1. Acyl chloride; 2. Heat/Base or 1. Amide/Nitrile; 2. Catalyst | Substituted Quinazolinone | organic-chemistry.org |

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of the chemical transformations involving this compound is crucial for reaction optimization, impurity control, and scaling up of synthetic processes.

Heck Reaction: The mechanism of the Heck reaction is generally well-understood, proceeding via a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org Kinetic studies often focus on identifying the rate-determining step, which can be either the oxidative addition of the aryl bromide or the migratory insertion of the alkene. researchgate.net For an electron-rich aryl bromide like this compound, the oxidative addition step is expected to be relatively facile. The reaction kinetics can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of starting materials and the formation of products over time. researchgate.net

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination has been the subject of extensive investigation. rsc.orgresearchgate.net The catalytic cycle is complex, and the nature of the active catalyst and intermediates can depend heavily on the specific ligands, base, and substrates used. researchgate.net Kinetic studies, often coupled with spectroscopic methods like ³¹P NMR, can help elucidate the roles of different palladium species in the catalytic system. researchgate.net For the amination of this specific substrate, understanding the interplay between the palladium catalyst and the sterically demanding, electron-rich aniline is key to achieving high yields and selectivity. Mechanistic studies have revealed that in some cases, a "cocktail" of catalytic species, including palladium complexes, clusters, and nanoparticles, may be involved simultaneously. rsc.orgresearchgate.net

Amide Formation and Cyclization: The mechanism of amide formation from an aniline and an acyl chloride is a classical nucleophilic acyl substitution. For cyclization reactions leading to quinazolinones, the mechanism involves an initial amide formation followed by an intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, with subsequent elimination of methanol. More complex mechanistic pathways can occur in one-pot syntheses. For example, amide activation using reagents like triflic anhydride can proceed through nitrilium ion intermediates, which then undergo intramolecular cyclization. nih.govacs.org Computational studies are often employed to shed light on the intricate energy profiles and transition states of these mechanistic pathways. nih.govacs.org

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the detailed spectroscopic and structural elucidation of the chemical compound this compound. Despite its availability from various chemical suppliers and its listing in numerous chemical databases, which confirm its fundamental properties such as a molecular formula of C₁₁H₁₄BrNO₂ and a molecular weight of approximately 272.14 g/mol , in-depth analytical data remains unpublished in the public domain.

The requested detailed analysis, encompassing advanced nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy, is crucial for the unambiguous confirmation of its chemical structure, connectivity, and conformation. However, scholarly articles providing specific ¹H, ¹³C, or ¹⁵N NMR chemical shifts, coupling constants, and comprehensive 2D NMR correlations (COSY, HSQC, HMBC, NOESY) for this particular molecule could not be located.

Similarly, while the nominal mass can be calculated, detailed high-resolution mass spectrometry (HRMS) data, which would provide the precise molecular mass and support the elemental composition, is not publicly available. Furthermore, fragmentation analysis through techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), essential for understanding the compound's stability and fragmentation pathways, has not been reported in the reviewed literature.

In the realm of vibrational spectroscopy, no specific Fourier-transform infrared (FTIR) or Raman spectra for this compound were found. Such data would be instrumental in identifying its characteristic functional groups and providing insights into its conformational properties.

While research on structurally similar compounds, such as Methyl 2-amino-5-bromobenzoate, is available and provides a framework for the type of spectroscopic analysis required, this information is not directly transferable to the isopropyl-substituted target compound. The presence of the isopropyl group significantly alters the electronic environment and steric interactions within the molecule, leading to unique spectral signatures.

The absence of this detailed empirical data prevents the construction of a scientifically rigorous article as outlined. The synthesis of such a document would require access to primary research data from the synthesis and characterization of this compound, which is not currently present in the accessible scientific literature or patent records. Therefore, a complete and accurate spectroscopic and structural elucidation as requested cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Bromo 4 Isopropylbenzoate

Vibrational Spectroscopy for Characteristic Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Detailed FT-IR spectral data, including specific peak assignments and vibrational frequencies for Methyl 2-amino-5-bromo-4-isopropylbenzoate, are not extensively reported in peer-reviewed literature. Chemical suppliers may possess internal data, with some indicating that the infrared spectrum conforms to the expected structure, but this primary data is not publicly accessible.

For a molecule of this nature, one would anticipate characteristic vibrational modes. A hypothetical FT-IR data table based on known functional group frequencies is presented below for illustrative purposes. It is crucial to understand that this is a theoretical representation and not based on experimental data for the specific title compound.

Functional Group Expected Vibrational Mode **Anticipated Wavenumber (cm⁻¹) **
N-H (Amino group)Symmetric and Asymmetric Stretching3400-3200
C-H (Isopropyl group)Stretching2970-2950
C-H (Aromatic ring)Stretching3100-3000
C=O (Ester group)Stretching1720-1700
C=C (Aromatic ring)Stretching1600-1450
C-NStretching1340-1250
C-O (Ester group)Stretching1300-1200
C-BrStretching680-515

Note: This table is a generalized representation and does not reflect experimentally measured values for this compound.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, crucial information such as the crystal system, space group, unit cell dimensions, atomic coordinates, and details of the crystal packing and intermolecular interactions are not known at this time. Such a study would be invaluable in understanding the solid-state conformation of the molecule and the nature of any hydrogen bonding or other non-covalent interactions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for instance, through reactions involving the amino group, chiroptical techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) would be essential for determining the enantiomeric excess and the absolute configuration of the resulting products. Currently, there are no reports in the literature on the synthesis of chiral derivatives of this compound or the use of chiroptical spectroscopy for their analysis.

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 5 Bromo 4 Isopropylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For Methyl 2-amino-5-bromo-4-isopropylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations would also provide key electronic properties such as the distribution of electron density, electrostatic potential, and dipole moment.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) Data not available
C-N Data not available
C-Br Data not available
C=O Data not available
C-O Data not available
N-H Data not available
C-H Data not available
C-C-C (isopropyl) Data not available
O=C-O Data not available
C-N-H Data not available
C-C-N-H Data not available
C-C-C=O Data not available

Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost.

For this compound, these high-accuracy methods could be used to calculate precise energetic properties, such as the total electronic energy and the energies of various conformations. They are also invaluable for predicting spectroscopic parameters, including vibrational frequencies (IR and Raman), and NMR chemical shifts, which can be directly compared with experimental spectra for validation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. For a related compound, Methyl 2-amino-5-bromobenzoate, the optical energy band gap was found to be 2.7 eV. nih.gov

Table 2: Frontier Molecular Orbital Parameters (Illustrative)

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table illustrates the type of data obtained from FMO analysis. Actual values for this compound require specific calculations.

Molecular Dynamics Simulations for Conformational Preferences and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility of this compound and its interactions with solvent molecules.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are instrumental in predicting various spectroscopic parameters. For this compound, theoretical calculations can provide:

Vibrational Spectra (IR and Raman): Calculations of vibrational frequencies and intensities can aid in the assignment of experimental IR and Raman spectra.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) can be a powerful tool for structure elucidation. epstem.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Comparing these predicted spectra with experimental data allows for the validation of the computational model and provides a deeper understanding of the molecule's structure and electronic properties.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as Suzuki or Buchwald-Hartwig coupling reactions, computational methods can be used to map out the entire reaction pathway. myskinrecipes.com

This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and kinetics of a reaction. This analysis provides invaluable insights into the step-by-step process of bond breaking and formation, which is often difficult to probe experimentally.

Table 3: List of Compound Names Mentioned

Compound Name
This compound

Quantitative Structure-Activity Relationship (QSAR) Studies and Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comnih.gov These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and gaining insights into the mechanism of action of molecules by relating their physicochemical properties to their biological effects. mdpi.comrutgers.edu For a molecule like this compound, which possesses a substituted aromatic amine structure, QSAR studies can provide valuable guidance for the design of new analogs with potentially enhanced or modified biological activities.

While no specific QSAR studies have been published for this compound, the principles derived from research on structurally related aromatic amines and substituted benzoates can be extrapolated to understand the potential structure-activity landscape of this compound. mdpi.comnih.gov QSAR models for aromatic amines often highlight the importance of electronic, steric, and hydrophobic parameters in determining their biological effects, such as mutagenicity or receptor binding affinity. nih.govnih.gov

Key Molecular Descriptors in QSAR Studies of Aromatic Amines and Substituted Benzoates

In typical QSAR studies of aromatic compounds, a variety of molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR). nih.gov For a compound with the structural features of this compound, the following descriptors would be of significant interest:

Hydrophobicity (logP): This parameter describes the lipophilicity of a molecule and its ability to partition between an aqueous and a lipid environment. The isopropyl group is expected to significantly increase the hydrophobicity of the molecule. QSAR studies on benzoylaminobenzoic acid derivatives have shown that an increase in hydrophobicity can lead to increased inhibitory activity. nih.gov

Electronic Parameters:

Hammett constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. The amino group is a strong electron-donating group, while the bromo and ester groups are electron-withdrawing. The interplay of these effects influences the electron density distribution in the benzene (B151609) ring, which can be critical for molecular interactions.

Energy of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO): These quantum chemical descriptors are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy of these frontier orbitals is a key factor in the reactivity of aromatic amines and their potential for metabolic activation, which can be linked to mutagenicity. nih.gov

Steric Parameters:

Taft steric parameters (Es): These parameters quantify the steric bulk of substituents. The isopropyl group, in particular, introduces significant steric hindrance at the 4-position of the benzene ring.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching.

Illustrative Data for QSAR Analysis

The following table illustrates the type of data that would be generated in a hypothetical QSAR study of a series of analogs of this compound. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). The descriptor values are hypothetical but are chosen to be representative of the structural changes.

CompoundSubstituent (R)pIC50logPMolar Refractivity (MR)E_HOMO (eV)
1 H5.23.165.2-5.8
2 Cl5.53.670.1-5.9
3 F5.33.265.0-5.85
4 CH35.63.570.0-5.7
5 OCH35.83.372.5-5.6

Design Principles Derived from QSAR Studies of Related Compounds

Based on QSAR studies of broader classes of aromatic amines and substituted benzoates, several design principles can be inferred for the development of new analogs of this compound:

Modulation of Hydrophobicity: The lipophilicity of the molecule, largely influenced by the isopropyl group, is a critical parameter. Depending on the biological target, either increasing or decreasing hydrophobicity could be beneficial. Replacing the isopropyl group with smaller alkyl groups or more polar fragments would systematically alter the logP value. nih.gov

Electronic Tuning of the Aromatic Ring: The electronic properties of the benzene ring are governed by the interplay of the amino, bromo, and ester substituents. Altering the substitution pattern can modulate the reactivity and interaction capabilities of the molecule. For instance, replacing the bromo substituent with other halogens or with electron-donating groups would significantly impact the electronic landscape. The mutagenicity of aromatic amines is known to be influenced by the stability of the corresponding nitrenium ion, which is directly related to the electronic effects of the substituents. nih.gov

Steric Considerations: The size and shape of the substituents play a crucial role in how the molecule fits into a biological target. The steric bulk of the isopropyl group could be either favorable or unfavorable for binding. Exploring different alkyl groups at this position could probe the steric requirements of the binding site.

Hydrogen Bonding Capacity: The amino group provides a hydrogen bond donor functionality, which can be critical for target interaction. nih.gov The ester group, on the other hand, acts as a hydrogen bond acceptor. Modifications to these groups would directly impact the hydrogen bonding potential of the molecule.

A hypothetical QSAR equation for a series of related compounds might take the following form, illustrating the relationship between the descriptors and the biological activity:

pIC50 = k1 * logP + k2 * MR - k3 * (E_LUMO) + C

Where k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such an equation would provide a quantitative basis for designing new molecules with predicted activities.

Applications of Methyl 2 Amino 5 Bromo 4 Isopropylbenzoate in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Pharmaceutical Research and Development

The structural motifs present in Methyl 2-amino-5-bromo-4-isopropylbenzoate make it a valuable building block in the design and synthesis of novel pharmaceutical agents. The presence of both an amino and a bromo group allows for a variety of chemical transformations, including coupling reactions like the Suzuki or Buchwald-Hartwig reactions, which are fundamental in the construction of complex drug molecules. myskinrecipes.com

Precursor Synthesis of Active Pharmaceutical Ingredients (APIs) Targeting Specific Biological Pathways

One of the primary applications of this compound is as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). While specific, publicly disclosed APIs directly synthesized from this exact starting material are not extensively documented in readily available literature, its structural similarity to other known pharmaceutical intermediates suggests its utility in this area. For instance, a closely related compound, Methyl 2-amino-5-bromobenzoate, serves as an intermediate in the synthesis of benzothiazine derivatives. nih.gov Benzothiazines are a class of heterocyclic compounds known to exhibit a range of biological activities, and their synthesis often involves the cyclization of substituted 2-aminothiophenols, which can be derived from precursors like this compound.

The synthesis of such complex heterocyclic systems is crucial for developing drugs that can interact with specific biological targets. The strategic placement of the bromo and amino groups on the benzene (B151609) ring of this compound allows for regioselective modifications, enabling the construction of molecules with precise three-dimensional structures necessary for effective binding to biological receptors or enzymes.

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

Precursor DerivativePotential Pharmaceutical ScaffoldAssociated Biological Targets (Examples)
Substituted BenzothiazineBenzothiazineCalcium Channel Blockers, Antimicrobials
Fused Pyrimidine SystemsQuinazoline, Pyrimido[4,5-d]pyrimidineKinase Inhibitors, Anticancer Agents
Novel Benzodiazepine AnaloguesBenzodiazepineGABA-A Receptor Modulators

Scaffold for Novel Drug Discovery Initiatives

Beyond its role as a precursor for known drug classes, this compound serves as a versatile scaffold for the generation of novel molecular entities in drug discovery programs. The term "scaffold" in this context refers to a core chemical structure upon which various functional groups can be systematically added and modified to explore the chemical space and identify new bioactive compounds.

The combination of the lipophilic isopropyl group, which can enhance membrane permeability and oral absorption, with the reactive amino and bromo groups provides a rich platform for combinatorial chemistry. myskinrecipes.com Medicinal chemists can leverage these features to create libraries of diverse compounds for high-throughput screening against a multitude of biological targets. The ability to readily modify the scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of lead compounds.

Utility in Agrochemical Research and Development

The same chemical versatility that makes this compound valuable in pharmaceuticals also extends to the field of agrochemical research. The development of new herbicides and pesticides with improved efficacy, selectivity, and environmental profiles is a continuous effort, and this compound serves as a useful starting point for such endeavors. myskinrecipes.com

Synthesis of Advanced Herbicides and Pesticides with Improved Efficacy and Selectivity

The synthesis of novel agrochemicals often involves the creation of molecules that can effectively target specific biological pathways in weeds or pests while remaining non-toxic to crops and other non-target organisms. The structural features of this compound can be strategically utilized to design such selective agents. For example, the amino group can be a handle for introducing moieties that mimic the natural substrates of essential enzymes in target organisms, leading to potent and specific inhibition.

While specific, commercialized agrochemicals derived directly from this compound are not widely publicized, the general class of substituted aminobenzoic acids has been explored for herbicidal activity. The isopropyl group, by increasing the lipophilicity of the molecule, can enhance its uptake by plants, potentially leading to improved herbicidal efficacy. myskinrecipes.com

Table 2: Potential Agrochemical Applications based on Structural Features

Structural FeaturePotential Application in AgrochemicalsRationale
Amino GroupSynthesis of enzyme inhibitorsCan be modified to mimic natural substrates
Bromo SubstituentSite for cross-coupling reactionsAllows for the introduction of diverse functional groups to modulate activity
Isopropyl GroupEnhanced lipophilicityImproves uptake and translocation in target plants
Benzoate (B1203000) MoietyCore scaffoldProvides a stable platform for structural modifications

Structure-Activity Relationship Studies in Agrochemical Design

The design of effective agrochemicals is heavily reliant on understanding the relationship between a molecule's structure and its biological activity. This compound provides a platform for systematic Structure-Activity Relationship (SAR) studies. By keeping the core scaffold constant and varying the substituents at the amino and bromo positions, researchers can synthesize a series of analogues and evaluate their biological activity.

For instance, a series of compounds could be generated where the bromine atom is replaced with different halogens or other functional groups via cross-coupling reactions. Similarly, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings. The biological data obtained from testing these analogues would provide valuable insights into which structural features are critical for activity, selectivity, and other desirable properties in a potential agrochemical candidate.

Contributions to Functional Materials Science and Polymer Chemistry

The applications of this compound are not limited to the life sciences. The compound's reactive functional groups also make it a candidate for the synthesis of novel functional materials and polymers. myskinrecipes.com The field of materials science is constantly seeking new molecular building blocks to create materials with tailored optical, electronic, and mechanical properties.

Substituted anilines, such as the amino-bearing this compound, are known precursors for the synthesis of conducting polymers. The amino group can be polymerized through electrochemical or chemical oxidation to form polyaniline-like structures. The substituents on the benzene ring, such as the bromo and isopropyl groups, can influence the polymer's properties, including its solubility, processability, and conductivity.

While specific research on the polymerization of this compound is not extensively reported, studies on related aminobenzoic acids have demonstrated their ability to form short-chain conducting polymers. The incorporation of such monomers can modify the properties of other conducting polymers like polyaniline. myskinrecipes.com

Furthermore, the aromatic nature and the presence of a bromine atom make this compound a potential monomer for the synthesis of specialty polymers with high refractive indices or flame-retardant properties. The amino group can also be used to incorporate the molecule into epoxy resins or polyurethanes to modify their thermal and mechanical properties. The potential to synthesize organic dyes is another area of interest, where the chromophoric system can be extended through reactions at the amino and bromo positions. myskinrecipes.com

Monomer for the Synthesis of Specialty Polymers and Copolymers with Tunable Properties

The bifunctional nature of this compound, possessing both an amino and a bromo group, allows it to be utilized as a monomer in polycondensation reactions to form specialty polymers such as polyamides and poly(ester amides). uomosul.edu.iqcapes.gov.brresearchgate.netresearchgate.netnih.govresearchgate.netgoogle.comrsc.orgmdpi.commdpi.com The substituents on the aromatic ring—the bromine atom and the isopropyl group—are expected to impart unique properties to the resulting polymers, including enhanced thermal stability, improved solubility in organic solvents, and specific optical characteristics.

The polycondensation of this compound with various dicarboxylic acids would lead to the formation of novel polyamides. uomosul.edu.iqcapes.gov.brresearchgate.netresearchgate.netnih.govresearchgate.net The presence of the bulky isopropyl group can disrupt chain packing, potentially leading to amorphous polymers with good solubility in common organic solvents, a desirable property for processability. nih.gov The bromine atom not only increases the polymer's density and refractive index but also serves as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. The thermal properties of such polyamides are anticipated to be robust, with high glass transition temperatures (Tg) and thermal decomposition temperatures, characteristic of aromatic polyamides. researchgate.netnih.govmdpi.com

Interactive Table: Predicted Properties of Polyamides Derived from this compound.

Dicarboxylic Acid Co-monomerPredicted Polymer ArchitectureExpected SolubilityPredicted Thermal PropertiesPotential Applications
Terephthaloyl chlorideRigid, linearLimited solubility in polar aprotic solventsHigh Tg (>250 °C), high thermal stabilityHigh-performance films, fibers
Isophthaloyl chlorideKinked, less rigidGood solubility in DMAc, NMPModerate Tg (~220-250 °C)Processable engineering plastics
Adipoyl chlorideFlexible, aliphatic segmentsHigh solubility in various organic solventsLower Tg (<200 °C)Soluble and flexible films, coatings

Precursor for Organic Dyes and Pigments with Specific Optical Properties

The primary amino group on this compound makes it an excellent starting material for the synthesis of azo dyes. researchgate.netresearchgate.netresearchgate.netnih.govnih.govorganic-chemistry.orgscispace.comresearchgate.netresearchgate.netnih.govsapub.orgnih.govbiointerfaceresearch.comyoutube.comnih.gov Diazotization of the amino group followed by coupling with various electron-rich aromatic compounds (coupling components) can yield a wide range of dyes with different colors and properties. researchgate.netorganic-chemistry.org The substituents on the benzene ring of the parent molecule are expected to influence the spectral properties of the resulting azo dyes. The electron-donating isopropyl group and the electron-withdrawing (by induction) but ortho-para directing bromo group can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maximum (λmax) of the dye, thus tuning its color. scispace.com

For instance, diazotization of this compound and subsequent coupling with a naphthol derivative would likely produce a disperse dye suitable for coloring synthetic fibers like polyester. researchgate.netsapub.org The presence of the bromo and isopropyl groups would enhance the dye's affinity for the hydrophobic fiber and could improve its fastness properties, such as light and wash fastness. scispace.com

Interactive Table: Predicted Spectroscopic Properties of a Hypothetical Azo Dye.

Coupling ComponentPredicted Dye StructureSolventPredicted λmax (nm)Predicted Color
2-NaphtholAzo dye with naphthol moietyEthanol~480-500Orange-Red
N,N-DimethylanilineAzo dye with dimethylaniline moietyDMF~510-530Red-Violet
Phenol (B47542)Azo dye with phenol moietyMethanol (B129727)~450-470Yellow-Orange

Development of Optoelectronic or Photoactive Materials

The structural features of this compound make it a promising candidate for the development of optoelectronic and photoactive materials. nih.govnih.govyoutube.comdergipark.org.trrsc.org The amino-substituted aromatic core is a common motif in hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netmdpi.comrsc.orgresearchgate.net The amino group can be further functionalized to create more complex structures with enhanced charge-transporting capabilities. The bromine atom provides a handle for introducing other functionalities through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties, such as the HOMO and LUMO energy levels, to optimize device performance. nih.govmdpi.com

Furthermore, the aminobenzoate structure can be incorporated into photoresponsive polymers. nih.govnih.govyoutube.comdergipark.org.tr For example, it could be derivatized to form a monomer containing a photo-isomerizable group like azobenzene. nih.govdergipark.org.tr Polymerization of such a monomer would yield a material whose properties, such as its shape or refractive index, could be controlled by light, making it suitable for applications in holography, optical data storage, and as light-driven actuators.

Interactive Table: Role of Structural Features in Optoelectronic Materials.

Structural FeaturePotential Role in Optoelectronic Materials
Amino GroupHole-transporting moiety, site for further functionalization.
Bromo SubstituentSite for cross-coupling to introduce other functional groups, enhances refractive index.
Isopropyl GroupImproves solubility and processability of the final material, can influence morphology.
Aromatic RingProvides a rigid, conjugated core for electronic interactions.

Design and Synthesis of Novel Specialty Chemicals

This compound is a valuable starting material for the synthesis of a variety of novel specialty chemicals, particularly heterocyclic compounds with potential biological activity. uomosul.edu.iqnih.govnih.govnih.govscispace.comacs.orgnih.govnih.govnih.govresearchgate.netresearchgate.net The anthranilic acid ester moiety can undergo cyclization reactions to form, for example, benzoxazinones. uomosul.edu.iqnih.govnih.govorganic-chemistry.orgscispace.com These, in turn, are precursors to quinazolinones, a class of compounds with a wide range of pharmacological activities.

A plausible synthetic route involves the acylation of the amino group of this compound, followed by cyclodehydration to yield a substituted benzoxazinone (B8607429). scispace.com The substituents on the benzoxazinone ring (bromo and isopropyl groups) would then influence the properties and reactivity of subsequent products. These heterocyclic scaffolds can be further elaborated to create libraries of compounds for screening in drug discovery programs, for instance, as kinase inhibitors. capes.gov.bracs.orgnih.govnih.govresearchgate.net

Interactive Table: Potential Heterocyclic Derivatives.

Reagent for AcylationIntermediate ProductFinal Heterocyclic ProductPotential Application Area
Acetyl chlorideN-acetyl derivative2-Methyl-substituted benzoxazinonePharmaceutical intermediate
Benzoyl chlorideN-benzoyl derivative2-Phenyl-substituted benzoxazinoneMedicinal chemistry scaffold nih.gov
Chloroacetyl chlorideN-chloroacetyl derivative2-(Chloromethyl)-substituted benzoxazinoneReactive intermediate for further synthesis

Strategies for Lipophilicity and Bioavailability Modulation in Compound Design

In the design of bioactive compounds, controlling lipophilicity is crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties, which in turn affect bioavailability. researchgate.netnih.govnih.govresearchgate.net this compound possesses structural features that are highly relevant in this context. The isopropyl group significantly increases the lipophilicity of the molecule compared to a simple methyl or hydrogen substituent. researchgate.net The bromine atom also contributes to lipophilicity. researchgate.net

This compound can be used as a scaffold where the lipophilicity can be fine-tuned. For instance, the bromine atom can be replaced with other groups via cross-coupling reactions. Replacing it with a more polar group would decrease lipophilicity, while replacing it with a larger alkyl or aryl group would increase it. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shown that hydrophobicity is a key parameter influencing biological activity. dergipark.org.trnih.govijpsr.comresearchgate.netasianpubs.org Therefore, by systematically modifying the structure of this compound, it is possible to create a series of analogs with varying lipophilicity to optimize their pharmacokinetic profile for a specific therapeutic target.

Interactive Table: Influence of Substituents on Lipophilicity (Predicted LogP).

Compound StructurePredicted LogPImplication for Bioavailability
Methyl 2-amino-4-isopropylbenzoate~3.0Moderate lipophilicity
This compound~3.8Increased lipophilicity, potentially enhanced membrane permeability
Methyl 2-amino-5-cyano-4-isopropylbenzoate~2.9Reduced lipophilicity compared to bromo-derivative
Methyl 2-amino-5-phenyl-4-isopropylbenzoate~5.0High lipophilicity, may have solubility issues

Future Directions and Emerging Research Avenues for Methyl 2 Amino 5 Bromo 4 Isopropylbenzoate

Integration with Automated Synthesis and High-Throughput Experimentation

The structural complexity and multiple reaction sites of Methyl 2-amino-5-bromo-4-isopropylbenzoate make it an ideal candidate for exploration using automated synthesis and High-Throughput Experimentation (HTE). These technologies enable the rapid screening of a vast array of reaction conditions, catalysts, and coupling partners, significantly accelerating the discovery of new derivatives and reaction pathways. researchgate.netresearchgate.netchemrxiv.org

HTE platforms, which involve the parallelization of numerous small-scale reactions, can dramatically improve lab productivity and data generation for chemical transformations. nih.gov By combining liquid handling robots with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), thousands of unique reactions can be evaluated swiftly. nih.gov This approach is particularly powerful for optimizing complex processes like the cross-coupling reactions often applied to aryl halides. researchgate.net For instance, a typical HTE screen for a Suzuki-Miyaura coupling on the bromine atom of the target molecule could efficiently test numerous palladium catalysts, ligands, bases, and solvents simultaneously. domainex.co.uk This method allows for the rapid identification of optimal conditions, which can then be scaled up, saving significant time and resources compared to traditional one-at-a-time reaction optimization. domainex.co.uk

The development of "end-user plates," which are pre-prepared microtiter plates containing various catalysts or reagents, further democratizes HTE, making it more accessible for chemists to quickly optimize reactions. domainex.co.uk Automated synthesizers, capable of performing entire reaction sequences and product isolations with minimal human intervention, represent the next step. synplechem.comoxfordglobal.com Such systems can be applied to create libraries of derivatives from this compound for applications in medicinal chemistry and materials science. chemrxiv.orgsynplechem.com

Table 1: Illustrative High-Throughput Experimentation (HTE) Setup for Suzuki-Miyaura Coupling

Plate PositionCatalyst (example)Ligand (example)Base (example)Solvent (example)
A1Pd(OAc)₂SPhosK₂CO₃Dioxane
A2Pd₂(dba)₃XPhosCs₂CO₃Toluene
A3PdCl₂(dppf)Buchwald LigandK₃PO₄2-MeTHF
...............
H12Pd(PPh₃)₄NoneNaOtBuDMF
This table represents a small fraction of the conditions that can be tested in a single HTE plate to optimize the functionalization of the bromo- group.

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

Modern synthetic methods powered by light and electricity offer mild and highly selective ways to functionalize organic molecules. The application of photoredox catalysis and electrochemistry to this compound could unlock novel transformations that are difficult to achieve with traditional thermal methods.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under gentle conditions. nih.gov The aryl bromide moiety of the target molecule is an excellent handle for such reactions. Dual catalytic systems, combining a photocatalyst with a transition metal like nickel or palladium, can facilitate cross-coupling reactions. nih.govrsc.org For example, a photoredox-mediated approach could be used for the carboxylation of the aryl bromide using CO₂ under atmospheric pressure, a greener alternative to traditional methods. organic-chemistry.orgoup.com Similarly, coupling reactions with various partners, including those that generate carbamoyl (B1232498) radicals, could be explored to synthesize novel amide derivatives. nih.gov The use of semiconductor nanocrystals, or quantum dots (QDs), as photocatalysts is another frontier, potentially enabling challenging bond activations under very mild conditions. acs.org

Electrochemistry provides another sustainable and reagent-light approach to chemical synthesis. The aminobenzoic acid portion of the molecule is electrochemically active. asianpubs.orgmdpi.com Studies on similar compounds like p-aminobenzoic acid show that the amino group can be electropolymerized to form conductive films, suggesting potential applications in sensor development. mdpi.com Furthermore, the ester group could be targeted for electrochemical reduction. Research has shown that benzoic acid esters can be reduced to benzyl (B1604629) alcohols using water as a sustainable hydrogen source in an electrochemical setup. rsc.org This could provide a green pathway to new derivatives of the title compound.

Table 2: Potential Photoredox and Electrochemical Transformations

MethodTarget Functional GroupPotential TransformationReagents/Catalysts
Photoredox CatalysisAryl BromideCarboxylationPd(OAc)₂, Ir(ppy)₂(dtbpy)(PF₆), CO₂
Photoredox CatalysisAryl BromideAmide SynthesisNi/Photoredox dual catalyst, Cesium Oxamates
ElectrochemistryAmino GroupElectropolymerizationElectrode Surface (e.g., GCE), supporting electrolyte
ElectrochemistryEster GroupReduction to AlcoholWater (as H-source), undivided electrochemical cell

Applications in Supramolecular Chemistry and Self-Assembly Processes

The unique combination of functional groups in this compound makes it a compelling building block for supramolecular chemistry and the design of self-assembling systems. Self-assembly relies on noncovalent interactions—such as hydrogen bonding, π–π stacking, and halogen bonding—to spontaneously form ordered, large-scale structures. beilstein-journals.orgacs.org

The molecule possesses multiple sites for these interactions:

Hydrogen Bonding: The primary amine (-NH₂) is an excellent hydrogen bond donor, while the ester carbonyl (C=O) and the bromine atom can act as hydrogen bond acceptors.

π–π Stacking: The electron-rich aromatic ring can participate in stacking interactions with other aromatic systems.

Halogen Bonding: The bromine atom can act as an electrophilic "halogen bond donor," interacting with Lewis bases. nih.gov

These interactions can guide the molecule to self-assemble into well-defined nanostructures like fibers, vesicles, or gels. beilstein-journals.orgrsc.org The study of amphiphilic derivatives of amino acids has shown that they can form a wide variety of nanostructures with applications in biomedicine. rsc.org By modifying this compound to enhance its amphiphilicity, it could be directed to form functional biomaterials. rsc.orgresearchgate.net The specific substitution pattern may also influence crystal packing, leading to materials with interesting solid-state properties, a key aspect of crystal engineering. nih.gov Furthermore, aminobenzoate derivatives have been studied as building blocks in natural product assembly and their interaction with biological macromolecules, suggesting that their rigid aromatic backbone could be exploited in the design of functional molecular probes or inhibitors. acs.org

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to reduce waste, minimize hazards, and improve energy efficiency. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.

Key areas for improvement include:

Greener Solvents: Replacing traditional solvents with more environmentally friendly alternatives. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a bio-based solvent that can often substitute for less green options like tetrahydrofuran (B95107) (THF). chemicalbook.com

Catalytic Methods: The synthesis of halogenated anilines often involves stoichiometric reagents. ketonepharma.comliskonchem.com Developing catalytic methods for the bromination step would improve atom economy and reduce waste. For instance, using a combination of ceric ammonium (B1175870) nitrate (B79036) and KBr in an ethanolic-aqueous medium offers a greener alternative to using elemental bromine for bromination. researchgate.net

Renewable Feedstocks: Exploring routes that begin from renewable sources is a major goal of green chemistry. Lignin, a major component of biomass, can be broken down into benzoic acid derivatives (BADs). rsc.org Developing pathways to synthesize functionalized benzoates from such lignin-derived platform molecules could provide a sustainable long-term manufacturing route. rsc.org

Process Optimization: Reducing the number of synthetic steps, particularly protection and deprotection sequences, simplifies protocols and minimizes waste. The synthesis of 4-bromoaniline, a related structure, can be achieved through direct bromination of aniline (B41778) or reduction of 4-nitrobromobenzene. ketonepharma.comchemicalbook.com Investigating direct C-H functionalization techniques to install the isopropyl or bromo groups would represent a significant advance in synthetic efficiency. nih.gov

Recycling industrial residues from related chemical processes, such as benzoic acid production, is another sustainable approach that can yield valuable aromatic compounds and reduce environmental pollution. acs.org

Interdisciplinary Research with Artificial Intelligence and Machine Learning for Chemical Discovery

For this compound, AI and ML can be applied in several ways:

Reaction Prediction: ML models can be trained to predict the most likely outcome of a chemical reaction. neurips.cc For example, a model could predict the regioselectivity of further electrophilic aromatic substitution on the molecule's ring with high accuracy, guiding experimental efforts. acs.orgnih.gov This is particularly valuable for complex molecules where a chemist's intuition might be less reliable. earth.com

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose multiple viable synthetic pathways by deconstructing it into simpler, commercially available precursors. pharmafeatures.com This can help chemists devise more efficient or novel routes to the target compound and its analogues.

Accelerated Discovery with HTE: The large datasets generated by HTE (see section 7.1) are ideal for training ML algorithms. chemrxiv.org An AI can analyze initial HTE results and then intelligently design the next set of experiments to perform, creating a closed loop of autonomous discovery that can rapidly optimize reaction conditions or find novel reactivity. sciencedaily.com This synergy between automation and AI could significantly accelerate the exploration of the chemical space around this compound. nih.govearth.com

This data-driven approach is moving the field from trial-and-error experimentation towards a more predictive and efficient model for chemical discovery. nih.govchemistryworld.com

Q & A

Q. Answer :

  • Refinement Workflow :
    • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
    • Structure Solution : Employ SHELXT for space-group determination and initial phasing .
    • Refinement : In SHELXL, apply constraints for disordered isopropyl groups and anisotropic displacement parameters (ADPs) for bromine .
  • Challenges :
    • Heavy bromine atoms cause absorption effects; apply multi-scan corrections.
    • Amino group hydrogen bonding may require TLS parameterization for accurate thermal motion modeling.

Q. Example Table :

ParameterValue (Ų)
Bromine ADP0.05–0.10
Isopropyl C–C1.52–1.54

Advanced: How to resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

Q. Answer :

Error Source Identification :

  • Solvent Effects : DFT calculations often assume gas-phase conditions. Use COSMO-RS solvation models for better agreement.
  • Conformational Flexibility : Rotameric states of the isopropyl group can shift 1H^1H-NMR peaks. Perform molecular dynamics (MD) simulations to sample conformers.

Statistical Validation :

  • Calculate RMSD between experimental and computed shifts. Acceptable thresholds: <0.3 ppm for 1H^1H, <3 ppm for 13C^{13}C.

Case Study : Discrepancies in amino proton shifts may arise from hydrogen bonding not modeled in DFT. Include explicit solvent molecules in simulations .

Advanced: What strategies optimize regioselectivity during bromination of the benzoate precursor?

Q. Answer :

  • Directing Groups : Use electron-donating groups (e.g., methyl or methoxy) at the 4-position to direct bromine to the 5-position.
  • Temperature Control : Low temperatures (−10°C to 0°C) favor kinetic control, minimizing polybromination.
  • Post-Reaction Analysis :
    • LC-MS : Quantify mono- vs. di-brominated byproducts.
    • HPLC-PDA : Monitor reaction progress in real time.

Q. Regioselectivity Table :

Condition% 5-Bromo Isomer
FeBr₃, 0°C92%
Br₂, no catalyst65%

Advanced: How can computational tools aid in predicting the biological activity of this compound?

Q. Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 for agrochemical applications ).
  • QSAR Models : Train models on brominated benzoate derivatives to predict logP, solubility, and toxicity.
  • MD Simulations : Assess binding stability over 100-ns trajectories.

Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays.

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Methyl 2-amino-5-bromo-4-isopropylbenzoate
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Methyl 2-amino-5-bromo-4-isopropylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.